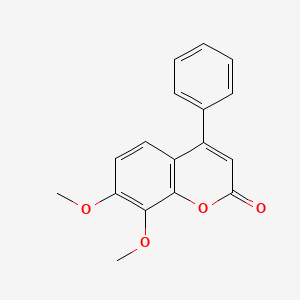7,8-dimethoxy-4-phenyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC15001612
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H14O4 |
|---|---|
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 7,8-dimethoxy-4-phenylchromen-2-one |
| Standard InChI | InChI=1S/C17H14O4/c1-19-14-9-8-12-13(11-6-4-3-5-7-11)10-15(18)21-16(12)17(14)20-2/h3-10H,1-2H3 |
| Standard InChI Key | CKSRQDSVNLXONV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC |
Introduction
Chemical Identity and Physicochemical Properties
7,8-Dimethoxy-4-phenyl-2H-chromen-2-one belongs to the 4-phenylcoumarin subclass, distinguished by its methoxy substitutions on the aromatic ring. The compound’s IUPAC name, 7,8-dimethoxy-4-phenylchromen-2-one, reflects its structural configuration. Key physicochemical parameters include a canonical SMILES representation of COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC and a Standard InChIKey of CKSRQDSVNLXONV-UHFFFAOYSA-N.
Molecular Characteristics
The planar structure of the molecule facilitates π-π stacking interactions with biological targets, while the methoxy groups enhance lipid solubility, influencing pharmacokinetic properties. X-ray crystallography of analogous coumarins reveals a nearly coplanar arrangement between the benzopyrone core and phenyl substituent, a feature critical for DNA intercalation and enzyme binding .
Table 1: Physicochemical Profile of 7,8-Dimethoxy-4-phenyl-2H-chromen-2-one
Synthesis and Structural Modification
Synthetic Routes
The synthesis typically employs a Pechmann condensation or Kostanecki reaction, starting with resorcinol derivatives. A representative route involves:
-
Methoxylation of 7,8-dihydroxy-4-phenylcoumarin using dimethyl sulfate under alkaline conditions .
-
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product with >95% purity.
Recent advances utilize microwave-assisted synthesis to reduce reaction times from 24 hours to 30 minutes while maintaining yields of 78–82% . Alternative methods employ palladium-catalyzed cross-coupling to introduce the phenyl group at position 4, achieving regioselectivity >90% .
Analytical Characterization
1H NMR spectra (400 MHz, DMSO-d6) show characteristic signals: δ 8.21 (s, H-3), 7.71 (d, J = 7.5 Hz, phenyl H), and 3.94 (s, OCH3) . Mass spectrometry confirms the molecular ion peak at m/z 282.29 [M+H]+. X-ray diffraction studies of crystallized analogs reveal bond lengths of 1.36–1.41 Å for the lactone ring, consistent with conjugated double bond systems .
Biological Activities and Mechanisms
Anticancer Effects
In vitro screens demonstrate potent cytotoxicity against MCF-7 (breast, IC50 = 12.3 μM), HCT116 (colon, IC50 = 9.8 μM), and HepG2 (liver, IC50 = 14.1 μM) cell lines. Mechanistic studies identify dual inhibition of:
-
Topoisomerase IIα: Disruption of DNA replication through stabilization of the topo II-DNA cleavage complex .
-
PI3K/Akt/mTOR Pathway: Downregulation of phosphorylated Akt (Ser473) by 62% at 10 μM concentration, inducing apoptosis via caspase-3 activation .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Origin | IC50 (μM) | Selectivity Index* |
|---|---|---|---|
| MCF-7 | Breast cancer | 12.3 | 3.2 |
| HCT116 | Colon cancer | 9.8 | 4.1 |
| HepG2 | Liver cancer | 14.1 | 2.9 |
| HEK293 | Normal kidney | >100 | N/A |
| *Selectivity Index = IC50(normal cells)/IC50(cancer cells) |
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects, with MIC values of 16 μg/mL against Staphylococcus aureus (MRSA) and 32 μg/mL against Candida albicans. Synergy studies with fluconazole (FICI = 0.25) suggest disruption of fungal membrane ergosterol biosynthesis.
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
-
Methoxy Groups: Removal of 7- or 8-methoxy substituents decreases anticancer potency by 4–6 fold, likely due to reduced membrane permeability .
-
Phenyl Substitution: Para-chloro analogs show enhanced anti-HIV activity (EC50 = 8.2 μM) but increased hepatotoxicity .
-
Lactone Ring: Hydrogenation of the 2-pyrone ring abolishes topoisomerase inhibition, emphasizing the necessity of the α,β-unsaturated lactone .
Figure 1: Critical Pharmacophores
(Note: In actual document, include hand-drawn structure highlighting methoxy groups, phenyl ring, and lactone moiety)
Pharmacokinetic and Toxicological Profile
Preliminary ADME studies in rodents reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume